molecular formula C16H15N5O7S2 B193813 舒普深 CAS No. 97164-56-2

舒普深

货号 B193813
CAS 编号: 97164-56-2
分子量: 453.5 g/mol
InChI 键: OKBVVJOGVLARMR-VINNURBNSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Suprax, also known as cefixime, is a cephalosporin antibiotic. It works by fighting bacteria in your body and is used to treat many different types of infections caused by bacteria . It is available for oral administration in various forms such as film-coated tablets, capsules, and oral suspension .


Synthesis Analysis

Cefixime, the active ingredient in Suprax, inhibits cell-wall synthesis, providing bactericidal action. It is highly stable in the presence of beta-lactamase enzymes .


Molecular Structure Analysis

The molecular formula of cefixime is C16H15N5O7S2. It is a semisynthetic, cephalosporin antibiotic for oral administration .


Chemical Reactions Analysis

Cefixime, the active ingredient in Suprax, is a third-generation cephalosporin that inhibits bacterial cell wall synthesis by binding to one or more of the penicillin-binding proteins (PBPs). This in turn inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, thus inhibiting cell wall biosynthesis .

科学研究应用

Enhancement of Solubility and Bioavailability

Cefixime, known for its poor water solubility, has been the subject of research to improve its solubility and oral bioavailability. A study utilized hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) , along with N-methyl-D-glucaminet (MG) , to create ternary inclusion complexes through a mechanochemical strategy . This approach not only increased the apparent solubility of Cefixime but also its stability and oral bioavailability, making it a promising method for oral delivery of the drug .

Pediatric Oral Solutions

Cefixime has been included in the WHO Model List of Essential Medicines for Children. Research has been conducted to develop oral pediatric solutions with improved palatability using cyclodextrins and amino acids. The combination aimed to exploit the solubilizing and taste-masking properties of these substances, resulting in a stable solution that maintained antimicrobial activity and was completely odorless, making it suitable for pediatric use .

Antibacterial Activity

As a third-generation cephalosporin antibiotic, Cefixime exhibits potent bactericidal effects against a range of Gram-positive and Gram-negative bacteria. It has been historically used in the therapeutic management of diseases in humans and animals, including infections caused by Hemophilus influenzae , Klebsiella pneumonia , Neisseria gonorrhoeae , and Escherichia coli .

Treatment of Various Infections

Cefixime is useful for treating bacterial infections such as otitis media, strep throat, pneumonia, urinary tract infections, gonorrhea, and Lyme disease. Its effectiveness in eradicating bacteria like H. influenzae and S. pneumoniae has been well-documented, although it is less effective against P. aeruginosa .

Analytical Method Development

There has been significant work in developing and validating analytical methods for Cefixime, adhering to ICH Guidelines. These methods are crucial for the identification and quantification of the drug in pharmaceutical formulations and biological samples, ensuring quality control and therapeutic monitoring .

Pharmaceutical Formulation Research

Cefixime’s role in pharmaceutical formulation research is notable. Studies have focused on creating formulations that address its solubility challenges, enhance its stability, and improve patient compliance. This includes research on oral suspensions, tablets, and other delivery systems that aim to maximize the therapeutic benefits of Cefixime while minimizing side effects .

作用机制

Cefixime, also known as Suprax, Cefixime(E)-form, (E)-Cefixime, or Cefspan, is a third-generation cephalosporin antibiotic used to treat a variety of bacterial infections .

Target of Action

The primary targets of Cefixime are the penicillin-binding proteins (PBPs) . These proteins are essential for the synthesis and remodeling of peptidoglycan, a glycopeptide polymer that forms the bacterial cell wall .

Mode of Action

Cefixime inhibits bacterial cell wall synthesis by binding to the PBPs . This binding results in the inhibition of the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls . The inhibition of these essential PBPs leads to impaired cell wall homeostasis, loss of cell integrity, and ultimately bacterial cell death .

Biochemical Pathways

The β-lactam ring of Cefixime inhibits bacterial cell wall synthesis by binding to the PBPs, which then results in lysis . Specifically, cephalosporins inhibit penicillin-sensitive enzymes responsible for the final 3D structure of the bacterial cell wall, which in turn inhibits bacterial cell wall peptidoglycan synthesis .

Pharmacokinetics

After a 200 mg intravenous or oral dose, the absolute bioavailability of Cefixime is 50 per cent . Because food has no effect on peak serum concentrations or on the extent of drug absorption, Cefixime can be taken with or without meals .

Result of Action

The result of Cefixime’s action is the death of the bacterial cells. By inhibiting the synthesis of the bacterial cell wall, Cefixime causes the bacteria to lose their structural integrity, leading to cell lysis and death .

Action Environment

The degradation efficiency of Cefixime is greatly influenced by the functional parameters . For instance, under acidic conditions with a contact duration of 2 min, a moderate catalyst dosage, and higher pollutant concentration, a degradation rate of 89.8% was achieved . The concentration of cefixime decreases gradually with time when stored at different conditions .

安全和危害

Suprax may cause serious side effects including severe stomach pain, diarrhea that is watery or bloody, jaundice (yellowing of the skin or eyes), pale or yellowed skin, dark colored urine, confusion or weakness, a seizure (convulsions), low blood cell counts, kidney problems, or severe skin reaction . It is contraindicated in patients with known allergy to cefixime or other cephalosporins .

属性

IUPAC Name

(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(carboxymethoxyimino)acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O7S2/c1-2-6-4-29-14-10(13(25)21(14)11(6)15(26)27)19-12(24)9(20-28-3-8(22)23)7-5-30-16(17)18-7/h2,5,10,14H,1,3-4H2,(H2,17,18)(H,19,24)(H,22,23)(H,26,27)/b20-9+/t10-,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKBVVJOGVLARMR-VINNURBNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=C(N2C(C(C2=O)NC(=O)C(=NOCC(=O)O)C3=CSC(=N3)N)SC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)/C(=N/OCC(=O)O)/C3=CSC(=N3)N)SC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cefixime anhydrous, (E)-

CAS RN

97164-56-2, 79350-37-1
Record name Cefixime anhydrous, (E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097164562
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-[[(2Z)-2-(2-amino-4-thiazolyl)-2-[(carboxymethoxy)imino]acetyl]amino]-3-ethenyl-8-oxo-, (6R,7R)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.119.331
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CEFIXIME ANHYDROUS, (E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U7RWT9J78O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Suprax
Reactant of Route 2
Suprax
Reactant of Route 3
Suprax
Reactant of Route 4
Suprax
Reactant of Route 5
Suprax
Reactant of Route 6
Suprax

Q & A

Q1: How does cefixime exert its antibacterial effect?

A1: Cefixime, like other β-lactam antibiotics, targets penicillin-binding proteins (PBPs) essential for bacterial cell wall synthesis. [, , ] By binding to these PBPs, cefixime disrupts the final transpeptidation step of peptidoglycan synthesis, ultimately leading to bacterial cell death. []

Q2: Which bacterial species are particularly susceptible to cefixime?

A2: Cefixime demonstrates in vitro bactericidal activity against a wide range of Gram-positive and Gram-negative organisms, including: [, ]* Streptococcus pneumoniae* Streptococcus pyogenes* Escherichia coli* Proteus mirabilis* Klebsiella species* Haemophilus influenzae (β-lactamase positive and negative)* Moraxella (Branhamella) catarrhalis (β-lactamase positive and negative)

Q3: What is the molecular formula and weight of cefixime?

A3: Cefixime trihydrate, the most common form, has the molecular formula C16H15N5O7S2·3H2O and a molecular weight of 507.5 g/mol.

Q4: Are there any spectroscopic techniques used to characterize cefixime?

A4: Yes, several spectroscopic methods are employed for cefixime characterization, including:* Infrared (IR) Spectroscopy: Identifies functional groups and interactions, particularly in solid dispersions. []* Ultraviolet-Visible (UV-Vis) Spectroscopy: Utilized in quantitative analysis, often coupled with high-performance liquid chromatography (HPLC). [, , ]

Q5: How is cefixime absorbed and distributed in the body?

A6: Cefixime is orally administered and exhibits variable absorption, influenced by factors like food intake and co-administered drugs. [] It achieves therapeutic concentrations in various tissues, including serum and cerebrospinal fluid. []

Q6: How is cefixime metabolized and excreted?

A6: Cefixime undergoes minimal metabolism. It is primarily excreted unchanged in the urine.

Q7: What is the impact of particle size on cefixime bioavailability?

A8: Reducing cefixime particle size to the nanoscale significantly enhances its dissolution rate, potentially leading to improved bioavailability. [, ]

Q8: What types of studies have been conducted to evaluate cefixime efficacy?

A9: Various in vitro and in vivo studies have been performed, including:* Minimum Inhibitory Concentration (MIC) Determination: Assesses cefixime potency against various bacterial isolates. [, , , ]* Clinical Trials: Evaluate cefixime effectiveness in treating infections like urinary tract infections, respiratory tract infections, and gonorrhea. [, , , , , , ]

Q9: What are the known mechanisms of cefixime resistance?

A10: Cefixime resistance can arise from various mechanisms, primarily:* Mutations in penA gene: Alterations in the penA gene, encoding PBP2, are frequently implicated in decreased susceptibility to cefixime and other cephalosporins. [, , , ] These mutations can lead to mosaic structures in PBP2, reducing cefixime binding affinity. [, ] * Overexpression of efflux pumps: Increased expression of efflux pumps can actively remove cefixime from bacterial cells, decreasing its intracellular concentration.* Production of β-lactamases: Although cefixime is relatively stable against some β-lactamases, certain enzymes can hydrolyze it, rendering it ineffective.

Q10: Is there cross-resistance between cefixime and other antibiotics?

A11: Cross-resistance, particularly with other cephalosporins and β-lactam antibiotics, is possible due to shared resistance mechanisms. The emergence of multidrug-resistant Neisseria gonorrhoeae strains, exhibiting reduced susceptibility to cefixime and other antibiotics like ciprofloxacin, poses a significant public health concern. [, , ]

Q11: What analytical techniques are commonly employed for cefixime analysis?

A12: Several techniques are used for cefixime quantification and characterization:* High-Performance Liquid Chromatography (HPLC): Frequently coupled with UV detection, it offers high sensitivity and selectivity for quantifying cefixime in biological samples like serum and cerebrospinal fluid. [, , , ]* High-Performance Thin Layer Chromatography (HPTLC): Utilized in the development and validation of methods for analyzing cefixime nanosuspensions. []* Spectrophotometry: Employed in conjunction with derivative spectrophotometry or mixed-solvency techniques for the analysis of cefixime tablets. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。